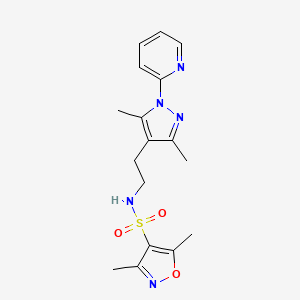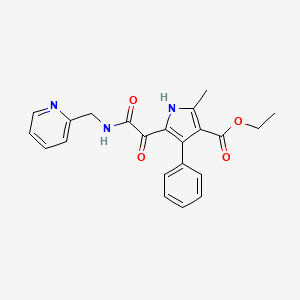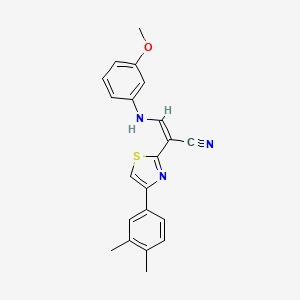
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been a focal point in the search for new antibacterial agents. In one study, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce a range of derivatives including pyran, pyridine, and pyridazine. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was explored, leading to the formation of pyrazole and oxazole derivatives. These compounds were subsequently tested for antibacterial activity, with eight of them showing high activities .
Another research effort focused on the synthesis of compounds with a pyridine-3-sulfonamide scaffold, which are known for their antifungal properties. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized through multistep reactions starting from 4-chloropyridine-3-sulfonamide. These compounds were evaluated for antifungal activity against various strains, with some showing greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were deduced based on spectral and analytical data. In the case of the sulfonamides and sulfinyl compound derivatives obtained from the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, the structures were confirmed through the use of (2-chloromethyl)benzimidazole and/or (2-chloromethyl)benzooxazole . The docking study of the most active antifungal compounds provided insights into the potential mode of binding to the target enzyme, Candida albicans lanosterol 14α-demethylase .
Chemical Reactions Analysis
The chemical reactivity of the precursor hydrazone in the synthesis of antibacterial agents was a key aspect of the research. The precursor was found to react with hydrazine derivatives to yield pyrazole and oxazole derivatives, which were then tested for their antibacterial properties . Similarly, the antifungal compounds were synthesized through a series of reactions that involved the conversion of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided data. However, the antimicrobial activity of these compounds suggests that they possess the necessary properties to interact with bacterial and fungal cells effectively. The high activity of certain compounds against specific strains indicates that the structural features incorporated into the sulfonamide moiety contribute to their efficacy . The in vitro cytotoxicity of selected compounds was also evaluated, which is an important aspect of determining their safety profile for potential therapeutic use .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming at developing potential antibacterial agents. These compounds have been evaluated for their antibacterial activity, with some showing high activities against various bacterial strains. This illustrates the potential of such compounds in addressing antibiotic resistance and developing new antibacterial therapies (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Antioxidant Activities
Another aspect of research has focused on synthesizing sulfonamide derivatives and evaluating their antimicrobial and antioxidant activities. These studies have shown that certain sulfonamide derivatives exhibit significant antimicrobial and antioxidant properties, suggesting their use in developing new treatments for infections and diseases caused by oxidative stress (Badgujar, More, & Meshram, 2017).
Antifungal Activity
Sulfonamide derivatives have also been synthesized with antifungal activity in mind, targeting diseases such as candidiasis. These compounds have shown greater efficacy than conventional treatments like fluconazole in some cases, particularly against Candida albicans and Rhodotorula mucilaginosa, highlighting their potential as novel antifungal agents (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).
Synthesis of Sulfonamido Bis Heterocycles
The synthesis of a new class of sulfonamido bis heterocycles has been explored, demonstrating the versatility of sulfonamide compounds in creating biologically active molecules. These compounds could have various applications in medicinal chemistry and drug development (Muralikrishna, Reddy, Lavanya, Padmavathi, & Padmaja, 2014).
Insecticidal Agents
Research has also extended into the synthesis of sulfonamide thiazole derivatives with potential insecticidal activity. These compounds have been tested against pests like the cotton leafworm, Spodoptera littoralis, showing potent toxic effects. This indicates their potential use in agricultural pest management and the development of new insecticidal compounds (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-11-15(13(3)22(20-11)16-7-5-6-9-18-16)8-10-19-26(23,24)17-12(2)21-25-14(17)4/h5-7,9,19H,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFYFZFPVRPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)


![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)